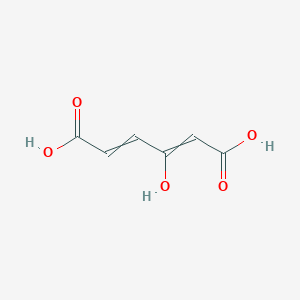
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-diaminoanthraquinone with 6-(dimethylamino)hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-60°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds .
Applications De Recherche Scientifique
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anticancer properties, particularly in targeting hypoxic tumor cells.
Industry: Utilized in the development of dyes and pigments for various applications.
Mécanisme D'action
The mechanism of action of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) further enhances its cytotoxic effects. Molecular targets include topoisomerase II and hypoxia-inducible factor 1-alpha (HIF-1α) pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione: Similar structure but with shorter alkyl chains.
1,4-Bis((2-(diethylamino)ethyl)amino)-9,10-anthracenedione: Contains diethylamino groups instead of dimethylamino groups.
Uniqueness
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione is unique due to its longer hexyl chains, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Propriétés
Numéro CAS |
129273-40-1 |
|---|---|
Formule moléculaire |
C30H44N4O2 |
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
1,4-bis[6-(dimethylamino)hexylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H44N4O2/c1-33(2)21-13-7-5-11-19-31-25-17-18-26(32-20-12-6-8-14-22-34(3)4)28-27(25)29(35)23-15-9-10-16-24(23)30(28)36/h9-10,15-18,31-32H,5-8,11-14,19-22H2,1-4H3 |
Clé InChI |
ZBTAOPZIZWFKHW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCCNC1=C2C(=C(C=C1)NCCCCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)

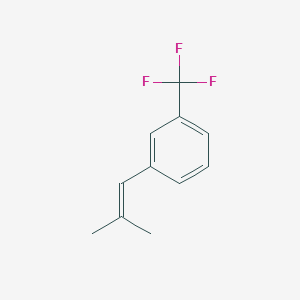
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
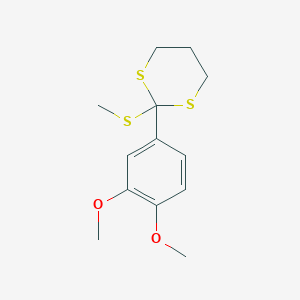
![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
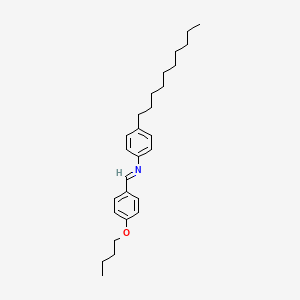

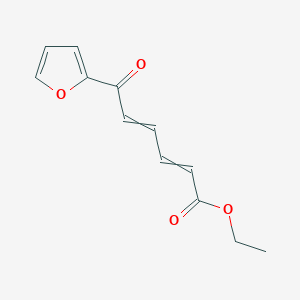
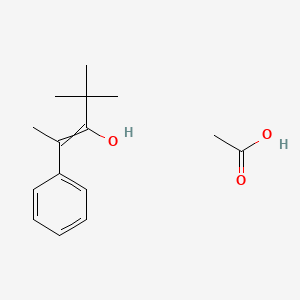
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)

